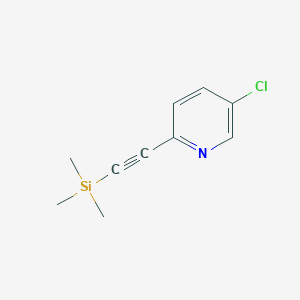
2-Trimethylsilylethynyl-5-chloropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trimethylsilylethynyl-5-chloropyridine is a halogenated pyridine derivative featuring a trimethylsilyl-protected ethynyl group at the 2-position and a chlorine atom at the 5-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual functional groups, which enable diverse reactivity. The trimethylsilyl (TMS) group acts as a protective moiety for the alkyne, facilitating selective cross-coupling reactions (e.g., Sonogashira couplings), while the chlorine atom enhances electrophilicity at the pyridine ring, enabling nucleophilic substitutions .
The TMS-ethynyl group is typically introduced via palladium-catalyzed couplings, as described in methodologies for related halogenated pyridines .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Trimethylsilylethynyl-5-chloropyridine with structurally related pyridine derivatives:
Reactivity and Stability
- Electrophilic Reactivity : The 5-chloro substituent in this compound enhances electrophilicity at the pyridine ring, similar to 2-chloro-5-nitropyridine (CAS 4548-45-2). However, the electron-withdrawing nitro group in the latter increases ring deactivation, reducing nucleophilic substitution rates compared to the TMS-ethynyl analog .
- Protective Group Utility: The TMS-ethynyl group offers stability under basic conditions, unlike 2-amino-5-chloropyridine (CAS 1072-98-6), where the amino group requires protection during harsh reactions .
- Thermal Stability : Compounds with trifluoromethyl groups (e.g., 3-Chloro-2-(...)-5-(trifluoromethyl)pyridine, CAS 87170-48-7) exhibit higher thermal stability due to the strong C-F bonds, whereas TMS-ethynyl derivatives may decompose at elevated temperatures .
Properties
Molecular Formula |
C10H12ClNSi |
|---|---|
Molecular Weight |
209.75 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12ClNSi/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,1-3H3 |
InChI Key |
MDXUUWIEIGOYPD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(C=C1)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














